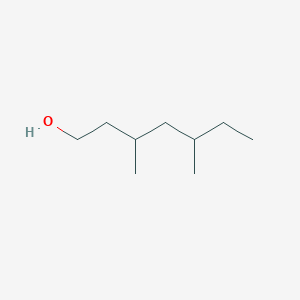
2,2-diethyl-3-methylbutanoic acid
概要
説明
2,2-Diethyl-3-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes two ethyl groups and one methyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of malonic ester followed by decarboxylation. The malonic ester synthesis involves the reaction of diethyl malonate with an alkyl halide in the presence of a base, such as sodium ethoxide, to form the alkylated malonic ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydroformylation of isobutylene followed by oxidation. This process starts with the reaction of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce the final carboxylic acid .
化学反応の分析
Types of Reactions
2,2-Diethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as amides, esters, or anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols for esterification reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or anhydrides.
科学的研究の応用
2,2-Diethyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
作用機序
The mechanism of action of 2,2-diethyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another related compound with a slightly different arrangement of carbon atoms
Uniqueness
2,2-Diethyl-3-methylbutanoic acid is unique due to its specific branching pattern, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its similar counterparts .
特性
IUPAC Name |
2,2-diethyl-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGYOSLMFPSHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593226 | |
| Record name | 2,2-Diethyl-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61415-95-0 | |
| Record name | 2,2-Diethyl-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)



![Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B6597473.png)



![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)
